3-cyano-N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}benzamide
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Overview
Description
3-cyano-N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}benzamide is a complex organic compound that features a cyano group, an isoxazole ring, and a pyrrolidine ring
Mechanism of Action
Mode of action
The mode of action of a compound depends on its structure and the target it interacts with. For instance, indole derivatives can exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}benzamide typically involves multi-step organic reactions. One common method includes the reaction of a suitable benzamide derivative with a pyrrolidine derivative under specific conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
3-cyano-N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and compounds with isoxazole or pyrrolidine rings. Examples include:
- 3-cyano-N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}acetamide
- 3-cyano-N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}propionamide
Uniqueness
What sets 3-cyano-N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
3-cyano-N-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-12-17(13(2)24-21-12)11-22-7-6-16(10-22)20-18(23)15-5-3-4-14(8-15)9-19/h3-5,8,16H,6-7,10-11H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDQUUOOPWDURY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCC(C2)NC(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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